

Application Notes and Protocols for SP-141 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-141 is a novel small molecule inhibitor of Mouse Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein.[1][2] By directly binding to MDM2, **SP-141** induces its auto-ubiquitination and subsequent proteasomal degradation, leading to anti-tumor effects.[2][3][4] Notably, the anti-cancer activity of **SP-141** has been observed in various cancer models, irrespective of their p53 mutational status, suggesting a broader therapeutic potential. [1][2][3] These application notes provide a comprehensive overview of the recommended dosage and administration of **SP-141** in mouse xenograft models, along with detailed protocols for key experimental procedures.

Quantitative Data Summary

The following table summarizes the dosage and administration of **SP-141** in various mouse xenograft models as reported in preclinical studies.

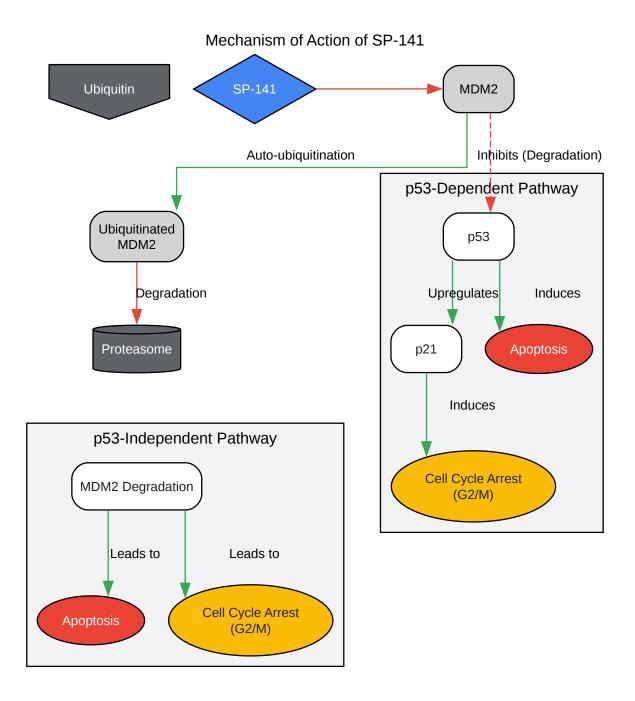


Cancer Type	Xenograft Model	Dosage	Administr ation Route	Dosing Schedule	Treatmen t Duration	Referenc e
Breast Cancer	MCF-7	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	42 days	[5]
Breast Cancer	MDA-MB- 468	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	30 days	[5]
Neuroblast oma	NB-1643	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	15 days	[6]
Neuroblast oma	LA1-55n	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	21 days	[6]
Pancreatic Cancer	HPAC	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	~3 weeks	[4]
Pancreatic Cancer	Panc-1	40 mg/kg/day	Intraperiton eal (i.p.)	5 days/week	~3 weeks	[4]

Signaling Pathway

The primary mechanism of action of **SP-141** involves the direct inhibition of MDM2, a critical E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.





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Caption: Mechanism of action of SP-141.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **SP-141** in a mouse xenograft model.



SP-141 In Vivo Efficacy Study Workflow Model Setup Animal Acclimatization Tumor Cell Culture (e.g., Nude Mice) Subcutaneous Tumor Cell Implantation Treatment Phase Tumor Growth to Palpable Size Randomization into Treatment Groups SP-141 or Vehicle Administration (i.p.) Daily/Weekly Monitor Tumor Volume & Body Weight **Endpoint Analysis** Euthanasia & Tumor Excision at Endpoint **Tumor Weight Measurement** & Tissue Processing

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Immunohistochemistry

(e.g., MDM2, p53, Ki-67)

Western Blot Analysis



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